N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a benzamide group substituted with a 4-chlorophenyl, pyridin-3-yl, and 3,5-dimethoxybenzyl groups
Preparation Methods
The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction between 4-chlorobenzyl chloride and pyridine-3-carbaldehyde in the presence of a base such as potassium carbonate to form the intermediate N-[(4-chlorophenyl)(pyridin-3-yl)methyl]amine.
Coupling reaction: The intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide to form substituted products.
Scientific Research Applications
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The compound’s structure allows it to bind to active sites of target proteins, influencing their activity and leading to various biological outcomes.
Comparison with Similar Compounds
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3,5-dimethoxybenzamide can be compared with similar compounds, such as:
Chlorpheniramine: A compound with a similar chlorophenyl group but different functional groups, used as an antihistamine.
Pyridine derivatives: Compounds containing the pyridine ring, which are widely studied for their diverse biological activities.
Benzamide derivatives: Compounds with the benzamide group, known for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-18-10-16(11-19(12-18)27-2)21(25)24-20(15-4-3-9-23-13-15)14-5-7-17(22)8-6-14/h3-13,20H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOENZUOYZHHVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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